Azomethine-H monosodium

Analytical Chemistry Environmental Monitoring Spectrophotometry

4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid (CAS 32266-60-7), commonly known as Azomethine H, is a Schiff base derivative of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) and salicylaldehyde. It functions as a highly specific, colorimetric chelating agent, forming a stable, yellow-colored complex with boron (III) in aqueous media.

Molecular Formula C17H13NO8S2
Molecular Weight 423.4 g/mol
CAS No. 32266-60-7
Cat. No. B043443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzomethine-H monosodium
CAS32266-60-7
Synonyms4-hydroxy-5-(salicylideneamino)-2,7-naphthalenedisulfonic acid monosodic salt
azomethine H
azomethine H, monosodium salt
Molecular FormulaC17H13NO8S2
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O
InChIInChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26)
InChIKeyDUCCKQSNXPFEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid (Azomethine H): Core Reagent for Boron Quantification


4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid (CAS 32266-60-7), commonly known as Azomethine H, is a Schiff base derivative of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) and salicylaldehyde [1]. It functions as a highly specific, colorimetric chelating agent, forming a stable, yellow-colored complex with boron (III) in aqueous media [2]. Its primary and established utility lies in the spectrophotometric determination of boron across diverse matrices, including environmental waters, soils, plant tissues, glass, and steel, due to its well-characterized reaction stoichiometry and sensitivity [3].

Why 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid Cannot Be Interchanged with Generic Boron Reagents


Substituting Azomethine H with alternative boron reagents like curcumin, carmine, or quinalizarin introduces significant analytical compromises. Direct comparative studies confirm that curcumin is limited to a narrow, low-concentration range (<1.2 mg/L) and demands harsh, concentrated acid conditions, while mannitol titration is only effective at high boron concentrations (>1 g/L) [1]. Conversely, Azomethine H uniquely provides a wide linear dynamic range and avoids the use of corrosive acids, a critical safety and workflow advantage [2]. Furthermore, newer derivatives such as Azomethine HR or 3,4-dihydroxyazomethine-H, while offering enhanced molar absorptivity [3], have not achieved the same level of regulatory acceptance, method standardization, and extensive multi-matrix validation as the original Azomethine H method. Therefore, selecting this specific compound ensures adherence to a robust, peer-reviewed, and internationally recognized analytical framework.

Quantitative Differentiation Guide: 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid vs. Alternatives


Superior Sensitivity in Environmental Water Matrices versus Curcumin and Carmine

Azomethine H demonstrates superior analytical sensitivity and precision for boron determination in environmental water samples compared to the standard curcumin and carmine methods. In a direct head-to-head comparison, the Azomethine H method achieved a lower detection limit and better reproducibility, while also proving to be the most selective against common ionic interferents found in groundwater, seawater, and wastewater [1].

Analytical Chemistry Environmental Monitoring Spectrophotometry

Enhanced Sensitivity in Soil Extractable Boron Analysis vs. Carmine, Curcumin, and Quinalizarin

In a multi-method comparison for boron estimation in soil extracts, the Azomethine H method was found to be the most sensitive for determining extractable boron content. While all four methods (Azomethine H, carmine, curcumin, quinalizarin) performed with equivalent efficiency for plant tissue and irrigation water, Azomethine H uniquely combined high sensitivity for soils with operational advantages [1].

Soil Science Agricultural Chemistry Plant Nutrition

Wider Analytical Working Range versus Curcumin and Mannitol Titration

Azomethine H offers a significantly broader and more practical working range for boron determination compared to alternative standard methods. A comparative study of boron detection methods for nuclear power plant wastewater found that the curcumin method is restricted to low concentrations (<1.2 mg/L) and mannitol titration is only suitable for high concentrations (>1 g/L) [1]. In contrast, the Azomethine H colorimetric method is applicable across a wide boron concentration spectrum, making it a versatile single-method solution.

Nuclear Industry Wastewater Analysis Process Control

Defined Benchmark Sensitivity for Assessing Next-Generation Derivatives

Azomethine H serves as the critical baseline against which all next-generation boron reagents are measured. For instance, the derivative Azomethine HR was shown to have a 3.5-fold greater sensitivity than Azomethine H under identical reagent concentrations [1]. Similarly, 3,4-dihydroxyazomethine-H was reported to be >4.2-fold more sensitive than the parent compound, with a molar absorptivity of 2.95 × 10⁴ L mol⁻¹ cm⁻¹ [2]. While these newer reagents demonstrate improved specific analytical figures of merit, their performance is only meaningful and quantifiable *because* it is directly referenced against the established, well-understood performance of Azomethine H.

Reagent Development Analytical Chemistry Spectrophotometric Reagents

Operational Simplicity and Safety Profile Over Acid-Dependent Methods

The Azomethine H method offers a significant advantage in operational safety and workflow efficiency compared to the widely used curcumin method. The curcumin assay requires the use of concentrated sulfuric acid, which poses a notable safety hazard and necessitates specialized handling and waste disposal procedures [1]. In contrast, the Azomethine H method is performed in an aqueous buffer (typically near pH 7.5), eliminating the need for corrosive concentrated acids and thus simplifying the experimental procedure and enhancing laboratory safety [2].

Laboratory Safety Method Workflow Agricultural Analysis

Highest Selectivity Profile Against Common Ionic Interferences

In a comparative evaluation of the three most common spectrophotometric reagents for boron determination in water, Azomethine H demonstrated the highest selectivity, experiencing the least interference from co-occurring ions [1]. The method showed 'no interference of commonly occurring ions in water was observed,' which is a critical performance metric not matched by the curcumin and carminic acid methods evaluated in parallel [2].

Analytical Selectivity Water Analysis Interference Study

Optimal Industrial and Research Scenarios for Procuring 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid


Regulated Environmental Monitoring of Surface and Groundwater

Environmental testing laboratories requiring compliance with regulatory frameworks (e.g., EPA, EU Water Framework Directive) should procure Azomethine H as the primary reagent for boron analysis. As demonstrated, its superior sensitivity (LOD 0.02 mg/L) and proven selectivity in complex environmental matrices (groundwater, seawater, wastewater) make it the most reliable method for generating legally defensible data [1]. Its wide dynamic range also eliminates the need for method switching when encountering unexpected concentration spikes, streamlining the laboratory workflow.

High-Throughput Agricultural Soil and Plant Tissue Testing

Agricultural extension services and commercial soil testing labs will find Azomethine H to be the optimal reagent for routine boron analysis. The method's status as the 'most sensitive' for soil extracts, combined with its 'rapidity' and operational safety due to the absence of concentrated sulfuric acid, makes it ideal for high-volume analysis [2]. The ability to use a single validated method for both soil extracts and irrigation water simplifies laboratory protocols and ensures consistent, comparable results across different sample types.

Benchmarking and Validating Novel Boron-Sensing Technologies

Research groups developing new boron sensors, chelating agents, or analytical methods (e.g., Azomethine HR or 3,4-dihydroxyazomethine-H derivatives) must include Azomethine H as the essential benchmark reference material. Its well-established performance characteristics (baseline sensitivity = 1.0; molar absorptivity) provide the quantitative yardstick against which all novel reagents are compared [3]. Without this comparator, the claimed 'X-fold' improvements of new compounds lack scientific context and analytical credibility.

Industrial Process Control in Boron-Rich Waste Streams (e.g., Nuclear Power)

Facilities such as nuclear power plants that manage boron-containing wastewater streams benefit from procuring Azomethine H for routine process monitoring. Its proven applicability across a broad concentration range bridges the analytical gap between methods suited only for trace levels (curcumin, <1.2 mg/L) and those for high concentrations (mannitol titration, >1 g/L) [4]. This allows for a single, validated analytical protocol to be deployed for various waste stream compositions, simplifying technician training and reducing chemical inventory complexity.

Technical Documentation Hub

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